molecular formula C11H16N2O3S B5300433 4-[(butylsulfonyl)amino]benzamide

4-[(butylsulfonyl)amino]benzamide

Cat. No.: B5300433
M. Wt: 256.32 g/mol
InChI Key: FIBQNFNMPDONMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Butylsulfonyl)amino]benzamide is a chemical compound of interest in biochemical and pharmacological research, particularly in the study of enzyme inhibition. This compound belongs to the benzenesulfonamide class, a group well-known for its potent and specific inhibitory effects on the carbonic anhydrase (CA) family of metalloenzymes . Carbonic anhydrases play critical roles in numerous physiological processes, including pH homeostasis, respiration, electrolyte secretion, and biosynthetic reactions. Inhibitors of these enzymes have shown therapeutic potential as diuretics, antiglaucoma agents, and anti-obesity drugs, with emerging applications in targeting tumor-associated isoforms . The structure of this compound, which incorporates a benzamide moiety linked to a sulfonamide group, is characteristic of molecules that bind effectively to the zinc-containing active site of CAs. Related benzamide-4-sulfonamide derivatives have demonstrated powerful inhibitory activity against key human CA isoforms, such as hCA II and hCA VII, in the low nanomolar range . As a research tool, this compound is valuable for activity profiling, enzyme kinetic studies, and investigating the mechanism of action of sulfonamide-based inhibitors. It is essential for researchers to handle this product in accordance with safe laboratory practices. This product is supplied for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-(butylsulfonylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-2-3-8-17(15,16)13-10-6-4-9(5-7-10)11(12)14/h4-7,13H,2-3,8H2,1H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIBQNFNMPDONMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=CC=C(C=C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(butylsulfonyl)amino]benzamide typically involves the reaction of 4-aminobenzamide with butylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(Butylsulfonyl)amino]benzamide undergoes various chemical reactions, including:

    Oxidation: The butylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

4-[(Butylsulfonyl)amino]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(butylsulfonyl)amino]benzamide involves its interaction with specific molecular targets. For example, as an inhibitor of carbonic anhydrase IX, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to a decrease in the pH regulation of cancer cells, ultimately inducing apoptosis . The compound may also interact with other proteins and enzymes, modulating their activity and contributing to its biological effects.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural features, biological activities, and metabolic properties of 4-[(butylsulfonyl)amino]benzamide and related compounds:

Compound Name Structural Features Biological Activity Key Findings References
This compound Butylsulfonylamino, benzamide Antimicrobial (potential) Limited direct data; structural analogs suggest sulfonamide-associated activity.
5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide Chloro, hydroxy, trifluoromethylphenyl Antistaphylococcal (MRSA) 64–66% biomass reduction in Desulfovibrio piger at 0.37–1.10 µmol/L; cytotoxic at 30 µmol/L.
D4476 Benzodioxin, imidazole, pyridinyl Inhibits Treg cell differentiation Suppresses regulatory T-cell activity; used in immunomodulation studies.
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide Imidazole, chloro-fluorophenyl Anticancer (cervical cancer) Highest activity against cervical cancer cell lines among imidazole derivatives.
4-[(Quinolin-4-yl)amino]benzamide derivatives (G01–G26) Quinoline, benzamide Anti-influenza virus Derivatives G01 and G26 show potent inhibition of influenza A/H1N1 (IC₅₀ < 1 µM).

Pharmacological Data

  • Antimicrobial Activity : Salicylamide derivatives (e.g., 5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide) inhibit sulfate-reducing bacteria (Desulfovibrio piger) with 82–90% biomass reduction at 0.37–1.10 µmol/L .
  • Anticancer Activity : Imidazole-linked benzamides exhibit specificity; N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide shows potent activity against cervical cancer .
  • Immunomodulation: D4476 inhibits Treg differentiation, suggesting utility in autoimmune disease research .

Key Research Findings and Trends

Substituent Effects: Electron-withdrawing groups (e.g., trifluoromethyl, nitro) enhance antimicrobial activity but may increase cytotoxicity . Bulky substituents (e.g., quinoline, benzodioxin) improve target specificity but reduce metabolic stability .

Structure-Activity Relationships (SAR): The butylsulfonyl group in this compound may balance lipophilicity and solubility, though direct comparisons are lacking. Imidazole and quinoline substitutions enhance binding to kinase targets (e.g., anti-influenza derivatives) .

Metabolic Considerations :

  • Sulfonamides with methyl or piperazinyl groups (e.g., imatinib) exhibit prolonged half-lives due to reduced Phase I metabolism .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 4-[(butylsulfonyl)amino]benzamide, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves coupling a benzoyl chloride derivative with a sulfonamide precursor under basic conditions (e.g., pyridine as a catalyst). Key steps include:

  • Selecting starting materials (e.g., 4-aminobenzamide and butylsulfonyl chloride) .
  • Optimizing reaction parameters (temperature: 60–80°C, inert atmosphere) to minimize side products like sulfoxides or sulfones .
  • Purification via column chromatography or recrystallization, followed by characterization using NMR (¹H/¹³C), IR, and elemental analysis to confirm purity and structure .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Methodological Answer :

  • Melting Point : Use differential scanning calorimetry (DSC) or capillary methods.
  • Solubility : Perform shake-flask experiments in polar (DMSO, water) and non-polar solvents (hexane) .
  • Stability : Conduct accelerated degradation studies under varying pH, temperature, and light conditions, analyzed via HPLC .
  • Spectral Data : Assign peaks in NMR spectra (e.g., sulfonamide protons at δ 3.0–3.5 ppm) and IR (S=O stretching at 1150–1350 cm⁻¹) .

Q. What preliminary biological assays are recommended to evaluate this compound’s activity?

  • Methodological Answer :

  • Antimicrobial Testing : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing IC₅₀ values to reference drugs .
  • Enzyme Inhibition : Test against targets like carbonic anhydrase or kinases using fluorometric or colorimetric assays .

Advanced Research Questions

Q. How can contradictory data on biological activity between in vitro and in vivo models be resolved?

  • Methodological Answer :

  • Assay Variability : Standardize protocols (e.g., cell line passage number, serum concentration) to reduce inter-lab discrepancies .
  • Pharmacokinetic Profiling : Assess bioavailability, metabolism (via LC-MS), and tissue distribution in rodent models to identify bioavailability limitations .
  • Structural Modifications : Introduce substituents (e.g., halogenation at the benzamide ring) to improve membrane permeability or metabolic stability .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound?

  • Methodological Answer :

  • Factorial Design : Use a 2³ factorial matrix to test variables like substituent position (para/meta), sulfonamide chain length, and electron-withdrawing/donating groups .
  • QSAR Modeling : Employ computational tools (e.g., CoMFA, molecular docking) to correlate descriptors (logP, polar surface area) with activity data .
  • Fragment-Based Screening : Synthesize and test truncated analogs (e.g., removing the butylsulfonyl group) to identify critical pharmacophores .

Q. How can researchers address inconsistencies in spectral data during structural elucidation?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and mass spectrometry (HRMS) .
  • Dynamic Effects : Account for rotational barriers in sulfonamide groups using variable-temperature NMR to resolve overlapping peaks .
  • Crystallography : Grow single crystals for X-ray diffraction to unambiguously confirm bond lengths and angles .

Q. What strategies enhance the compound’s selectivity for target enzymes over off-target proteins?

  • Methodological Answer :

  • Molecular Dynamics Simulations : Simulate binding interactions with target vs. non-target proteins (e.g., cytochrome P450 isoforms) to identify key residues .
  • Selectivity Screening : Use panels of related enzymes (e.g., kinase families) to quantify inhibition constants (Kᵢ) and guide rational design .
  • Proteomic Profiling : Apply affinity chromatography coupled with mass spectrometry to identify off-target binding partners .

Theoretical and Methodological Frameworks

Q. How should a research proposal for this compound integrate theoretical frameworks?

  • Methodological Answer :

  • Conceptual Alignment : Link hypotheses to established theories (e.g., Hammett’s equation for electronic effects on bioactivity) .
  • Mechanistic Studies : Propose experiments to validate reaction mechanisms (e.g., nucleophilic acyl substitution in synthesis) using isotopic labeling or kinetic studies .
  • Interdisciplinary Integration : Combine medicinal chemistry principles with biophysical techniques (e.g., SPR for binding kinetics) to address complex questions .

Q. What statistical approaches are suitable for analyzing dose-response data with high variability?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .
  • Outlier Detection : Apply Grubbs’ test or robust regression methods to minimize the impact of anomalous data points .
  • Meta-Analysis : Aggregate data from replicate experiments to improve statistical power and reliability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.